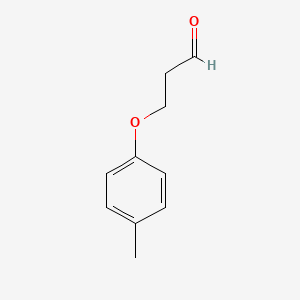
3-(4-Methylphenoxy)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenoxy)propanal: is an organic compound characterized by the presence of a propanal group attached to a 4-methylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenoxy)propanal can be achieved through several methods. One common approach involves the reaction of 4-methylphenol with 3-chloropropanal in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylphenoxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 3-(4-Methylphenoxy)propanoic acid.
Reduction: 3-(4-Methylphenoxy)propanol.
Substitution: Various substituted derivatives of the phenoxy group.
Scientific Research Applications
Chemistry: 3-(4-Methylphenoxy)propanal is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving aldehydes. It can also be used to investigate the metabolic pathways of aldehyde-containing compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its structural features make it a valuable scaffold for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity and functional groups make it suitable for incorporation into various polymeric materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenoxy)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
3-(4-Methoxyphenoxy)propanal: Similar structure with a methoxy group instead of a methyl group.
3-(4-Chlorophenoxy)propanal: Similar structure with a chloro group instead of a methyl group.
3-(4-Bromophenoxy)propanal: Similar structure with a bromo group instead of a methyl group.
Uniqueness: 3-(4-Methylphenoxy)propanal is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. The methyl group can affect the compound’s steric and electronic properties, leading to distinct behavior in chemical reactions and biological systems.
Properties
CAS No. |
91061-23-3 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(4-methylphenoxy)propanal |
InChI |
InChI=1S/C10H12O2/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-7H,2,8H2,1H3 |
InChI Key |
KIHNJYKHOGMNJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


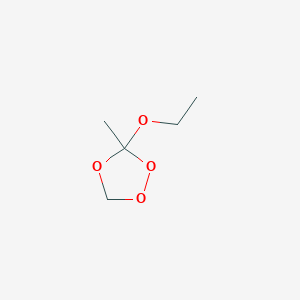

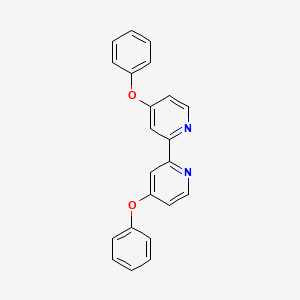
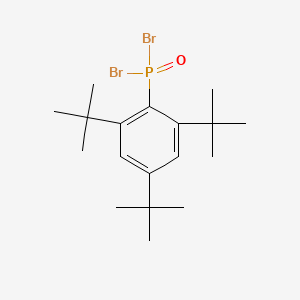
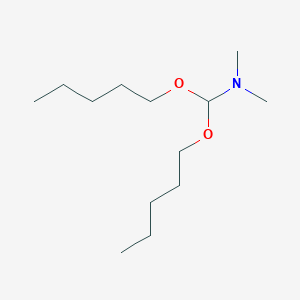
![3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile](/img/structure/B14371626.png)
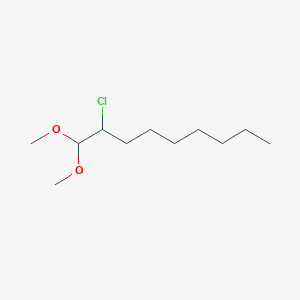
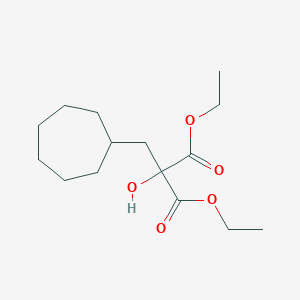

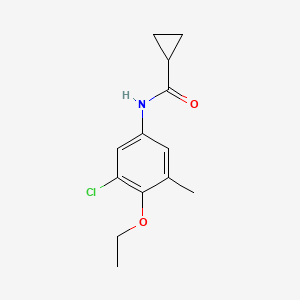
![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)

![3,3'-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14371663.png)
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14371669.png)
